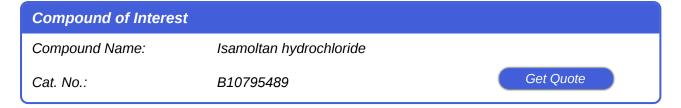


# (±)-Isamoltane hydrochloride chemical structure and synthesis

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An In-depth Technical Guide to (±)-Isamoltane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (±)-Isamoltane hydrochloride, a significant pharmacological tool in neuroscience research. It details the compound's chemical structure, synthesis, pharmacological properties, and mechanism of action, presenting data and methodologies in a clear, structured format for specialists in the field.

# **Chemical Structure and Properties**

(±)-Isamoltane hydrochloride is the hydrochloride salt of a racemic mixture of the R- and S-enantiomers of Isamoltane.[1] Its systematic IUPAC name is 1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol hydrochloride.[2][3] The molecule features a phenoxypropanolamine backbone, which is common to many beta-blockers, substituted with a pyrrole group on the phenyl ring.

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-0.5!", shape=plaintext]; C pyrrole3 [label="CH", pos="-7, -1!", shape=plaintext];
// Hydrochloride HCl [label=". HCl", pos="-1,-2.5!", shape=plaintext, fontcolor="#34A853"];
// Bonds edge [penwidth=1.5]; N1 -- C1; N1 -- C2; N1 -- C3; N1 -- H1; C1 -- H2; C2 -- H3; C2 --
H4; C3 -- H5;
// Propanolamine chain bonds N amine -- C chiral; C chiral -- OH; C chiral -- C bridge;
C bridge -- O ether; O ether -- C phenyl1; N amine -- C iso1;
// Isopropyl group bonds C iso1 -- C iso2; C iso1 -- C iso3;
// Phenyl Ring bonds C phenyl1 -- C phenyl2; C phenyl2 -- C phenyl3; C phenyl3 --
C phenyl4; C phenyl4 -- C phenyl5; C phenyl5 -- C phenyl6; C phenyl6 -- C phenyl1;
C phenyl2 -- N pyrrole;
// Pyrrole Ring bonds N pyrrole -- C pyrrole1; C pyrrole1 -- C pyrrole2; C pyrrole2 --
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C\_pyrrole3; C\_pyrrole3 -- N\_pyrrole;



// Dummy nodes for layout subgraph { rank=same; C chiral; OH; } }

Caption: Chemical structure of (±)-Isamoltane Hydrochloride.

# **Physicochemical Properties**

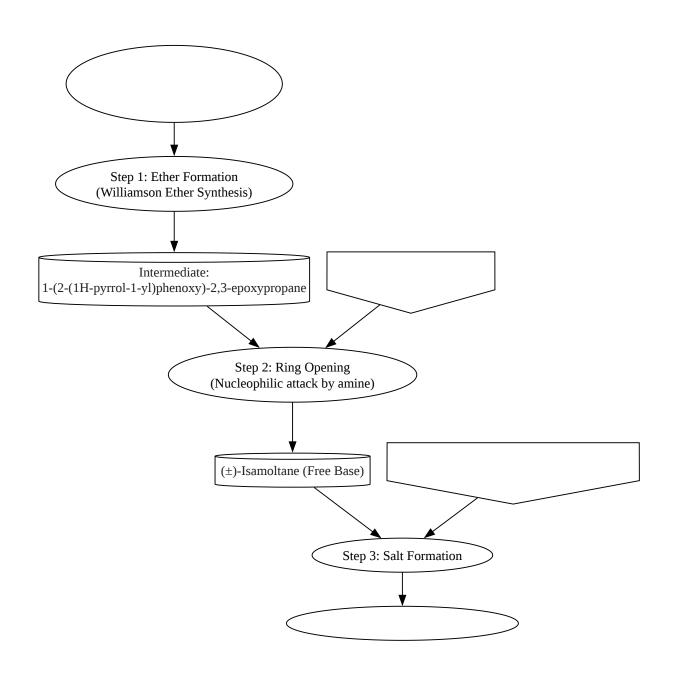
A summary of the key physicochemical properties of Isamoltane and its hydrochloride salt is presented below.

Property	Value	Source
Molecular Formula (Free Base)	C16H22N2O2	[2][4]
Molecular Weight (Free Base)	274.36 g/mol	[2][4]
Molecular Formula (HCl Salt)	C16H23CIN2O2	[5]
Molecular Weight (HCl Salt)	310.82 g/mol	[1][5]
Stereochemistry	Racemic ((±)-Isamoltane)	[1]

# Synthesis of (±)-Isamoltane Hydrochloride

While specific, detailed protocols for the synthesis of (±)-Isamoltane hydrochloride are not readily available in the provided search results, a general synthetic route can be proposed based on the synthesis of related phenoxypropanolamine compounds. The key steps would likely involve the reaction of a substituted phenol with an epoxide, followed by the addition of an amine.





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Caption: Generalized synthetic workflow for (±)-Isamoltane Hydrochloride.



### **Experimental Protocol (Generalized)**

- Ether Formation: 2-(1H-pyrrol-1-yl)phenol is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the epoxide intermediate, 1-(2-(1H-pyrrol-1-yl)phenoxy)-2,3-epoxypropane. This is a standard Williamson ether synthesis.
- Epoxide Ring Opening: The resulting epoxide is then subjected to nucleophilic attack by isopropylamine. This reaction opens the epoxide ring and introduces the isopropylamino group, yielding the racemic mixture of Isamoltane (free base).
- Salt Formation: The Isamoltane free base is dissolved in a suitable organic solvent (e.g., ethanol or diethyl ether) and treated with a solution of hydrochloric acid. The (±)-Isamoltane hydrochloride salt precipitates out of the solution and can be collected by filtration and then dried.

## **Pharmacology and Mechanism of Action**

Isamoltane is a potent antagonist at multiple receptor sites, which underlies its complex pharmacological profile.[2] It primarily acts as a selective antagonist of the serotonin 5-HT<sub>1</sub>B receptor and also as a ligand for  $\beta$ -adrenoceptors.[6] The 5-HT<sub>1</sub>B activity resides in the (-)-enantiomer.[3]

#### **Receptor Binding Profile**

The affinity of Isamoltane for various receptors has been quantified in radioligand binding studies.

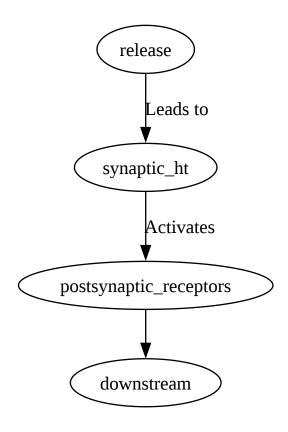


Receptor Target	Parameter	Value (nM)	Notes	Source
5-HT <sub>1</sub> B Receptor	IC50	39	Inhibition of  [125 ]ICYP binding in rat brain membranes.	[3][6]
Ki	21	[2][7]		
β-Adrenoceptor	IC <sub>50</sub>	8.4	[3][6]	
5-HT1A Receptor	IC50	1070	Inhibition of [3H]8-OH-DPAT binding.	[3]
Ki	112	[2][7]		
5-HT2 Receptor	IC <sub>50</sub>	3000 - 10000	Weak activity.	[3]
α <sub>1</sub> -Adrenoceptor	IC <sub>50</sub>	3000 - 10000	Weak activity.	[3]

## **Signaling Pathway**

Isamoltane's anxiolytic effects are believed to stem from its antagonism of presynaptic 5-HT<sub>1</sub>B autoreceptors.[3][7] These autoreceptors normally provide a negative feedback signal, inhibiting further release of serotonin (5-HT) from the presynaptic terminal. By blocking these receptors, Isamoltane disinhibits the neuron, leading to an increased release of 5-HT into the synaptic cleft.[7] This elevated synaptic 5-HT can then modulate postsynaptic receptors, leading to downstream behavioral effects.





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Caption: Mechanism of action of Isamoltane at the serotonergic synapse.

# **Key Experimental Methodologies**

The pharmacological data for Isamoltane were generated using established in vitro and in vivo techniques.

## **In Vitro Receptor Binding Assays**

- Objective: To determine the binding affinity (IC<sub>50</sub>) of Isamoltane for various neurotransmitter receptors.
- Methodology:
  - Membrane Preparation: Brain tissue (e.g., rat cerebral cortex, hippocampus) is homogenized and centrifuged to isolate cell membranes rich in the receptors of interest.[3]
     [6]



- Competitive Binding: The prepared membranes are incubated with a specific radioligand (e.g., [1251]ICYP for 5-HT1B receptors, [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of Isamoltane.[3]
- Detection: After incubation, the membranes are washed to remove unbound radioligand.
   The amount of bound radioactivity is measured using a scintillation counter.
- Analysis: The concentration of Isamoltane that inhibits 50% of the specific radioligand binding (IC50) is calculated.

#### In Vivo Measurement of 5-HT Turnover

- Objective: To assess the effect of Isamoltane on serotonin synthesis and release in the living brain.
- · Methodology:
  - Animal Dosing: Rats are administered Isamoltane via intraperitoneal (i.p.) injection at various doses (e.g., 1 and 3 mg/kg).[3]
  - Decarboxylase Inhibition: Animals are co-treated with an inhibitor of aromatic L-amino acid decarboxylase. This prevents the conversion of 5-hydroxytryptophan (5-HTP) to 5-HT, causing 5-HTP to accumulate. The rate of accumulation serves as an index of serotonin synthesis.
  - Tissue Analysis: After a set time, the animals are euthanized, and brain regions (e.g., cortex) are dissected.[3]
  - Quantification: The concentration of 5-HTP in the brain tissue is measured using techniques like high-performance liquid chromatography (HPLC). An increase in 5-HTP accumulation indicates an increase in 5-HT synthesis, consistent with autoreceptor antagonism.[3]

#### **Human Beta-Adrenergic Receptor Blockade Assessment**

• Objective: To measure the systemic effects of Isamoltane on  $\beta_1$ - and  $\beta_2$ -adrenergic receptors in healthy volunteers.[8]



#### · Methodology:

- Study Design: A randomized, double-blind, crossover study design is used, with volunteers receiving placebo, Isamoltane (e.g., 4 mg and 10 mg), or a reference beta-blocker like propranolol.[8]
- β<sub>1</sub>-Blockade (Exercise Test): Subjects perform a standardized exercise test, and their heart rate is monitored. A reduction in exercise-induced tachycardia compared to placebo indicates β<sub>1</sub>-adrenergic blockade.[8]
- β<sub>2</sub>-Blockade (Albuterol Challenge): Subjects inhale cumulative doses of albuterol, a β<sub>2</sub>agonist. The effects on skeletal muscle (tremor) and airway conductance are measured.
   Attenuation of these effects by Isamoltane indicates β<sub>2</sub>-adrenergic blockade.[8]

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